6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
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Overview
Description
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the chloromethylation of 2-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under anhydrous conditions. The reaction is usually performed at a temperature range of 0-5°C to control the reactivity of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyridine hydrochloride
- 3-(chloromethyl)pyridine hydrochloride
- 4-(chloromethyl)pyridine hydrochloride
Comparison
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its fused pyridine-pyrrole ring structure, which imparts distinct chemical and biological properties compared to other chloromethylpyridine derivatives. The presence of the pyrrole ring can enhance its reactivity and potential bioactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-6-4-7-2-3-8(5-10)12-9(7)11-6;/h2-4H,5H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIFJTFYNHANNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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